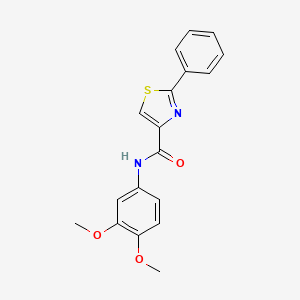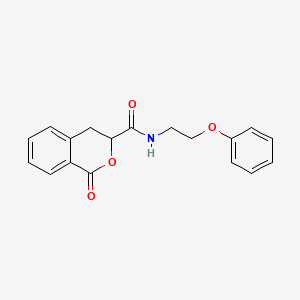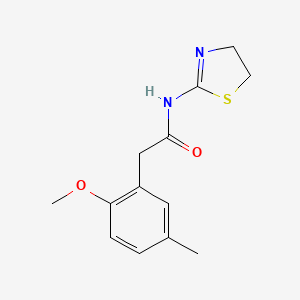
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research. DMTA is a thiazole derivative, which has been synthesized using various methods.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of genes that promote apoptosis in cancer cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in reducing oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to reduce oxidative stress by activating the Nrf2 signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It also exhibits potent therapeutic effects in various disease models. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has not been extensively studied in human clinical trials, and its long-term effects are unknown.
Direcciones Futuras
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Firstly, more studies are needed to understand the pharmacokinetics and toxicity profile of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Secondly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in combination with other drugs to enhance its therapeutic effects. Thirdly, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide could be studied in other disease models, such as inflammatory diseases, diabetes, and cardiovascular diseases. Finally, more studies are needed to understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide and identify its molecular targets.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the body, including the inhibition of histone deacetylases, the inhibition of amyloid beta aggregation, and the activation of the Nrf2 signaling pathway. While N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has several advantages for lab experiments, more studies are needed to understand its pharmacokinetics and toxicity profile, as well as its molecular targets.
Métodos De Síntesis
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(2-methoxy-5-methylphenyl)acetyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to possess antitumor activity by inducing apoptosis in cancer cells. It also exhibits neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-3-4-11(17-2)10(7-9)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJZRCIUSCKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)

![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)

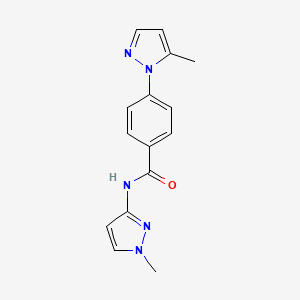
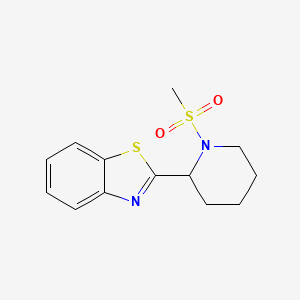
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
